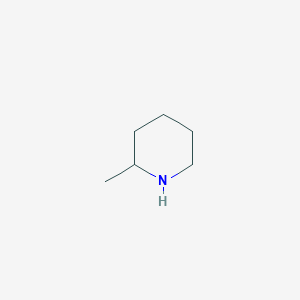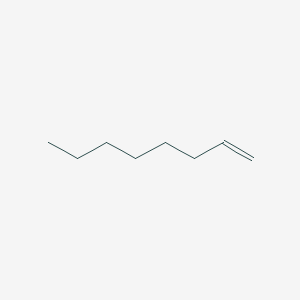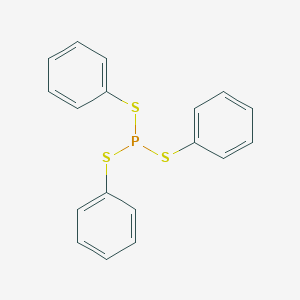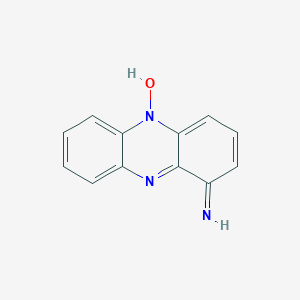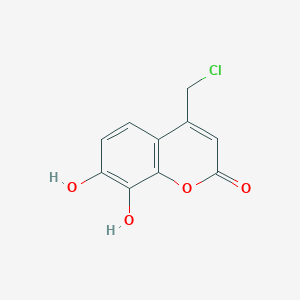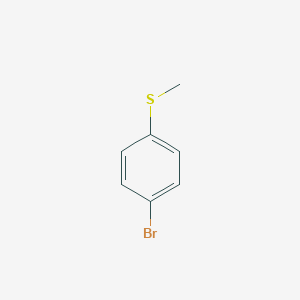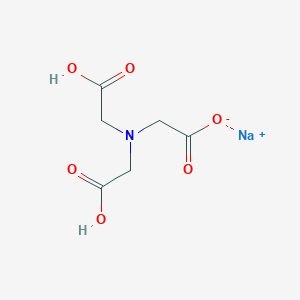
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane
描述
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane is an organosilicon compound with the molecular formula C8H26O3Si4. It is a colorless liquid that is widely used in various industrial applications due to its unique chemical properties. The compound is known for its high thermal stability, low surface tension, and excellent hydrophobic characteristics .
准备方法
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis and condensation of dimethyldichlorosilane in the presence of water and a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve the use of continuous flow reactors to maintain consistent quality and scalability .
化学反应分析
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanols and siloxane bonds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of Si-O bonds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Major products formed from these reactions include silanols, siloxanes, and various substituted siloxanes .
科学研究应用
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the preparation of biocompatible materials and as a surface modifier for biological assays.
Medicine: It is employed in the development of drug delivery systems and medical devices due to its biocompatibility and stability.
Industry: The compound is used in the production of silicone-based lubricants, sealants, and coatings
作用机制
The mechanism of action of 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane involves its interaction with various molecular targets and pathways. When applied to surfaces, the compound forms a hydrophobic layer by reacting with surface silanols, resulting in a tightly bonded film. This property makes it an excellent surface modifier for materials like glass, metals, and plastics .
相似化合物的比较
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane can be compared with other similar compounds such as:
Decamethylcyclopentasiloxane: Known for its use in personal care products due to its volatility and low viscosity.
Dodecamethylcyclohexasiloxane: Used in the production of high-performance silicone elastomers.
Octamethyltrisiloxane: Employed as a coupling agent and surface tension modifier in various industrial applications
The uniqueness of this compound lies in its balance of thermal stability, hydrophobicity, and reactivity, making it versatile for a wide range of applications.
属性
InChI |
InChI=1S/C8H24O3Si4/c1-12(2)9-14(5,6)11-15(7,8)10-13(3)4/h1-8H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBWBNOBGCYGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044759 | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1000-05-1 | |
| Record name | Octamethyltetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasiloxane, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,5,5,7,7-octamethyltetrasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAMETHYLTETRASILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB15PH50RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1,3,3,5,5,7,7-Octamethyltetrasiloxane in polymer synthesis?
A1: this compound plays a crucial role as a building block in synthesizing sequence-defined oligo(dimethylsiloxane-co-diphenylsiloxane)s []. This is achieved through its ability to act as a dimethylsilane (Me2SiH2) precursor in the presence of a tris(pentafluorophenyl)borane (B(C6F5)3) catalyst. This controlled process allows for the creation of specific sequences of dimethylsiloxane and diphenylsiloxane units within the oligomer chain.
Q2: How is this compound utilized in the synthesis of telechelic polysiloxanes?
A2: While this compound itself isn't directly used, it shares structural similarities with the starting materials employed in the synthesis of telechelic polysiloxanes []. Researchers utilized α-hydro-ω-hydroxyoligo(dimethylsiloxane)s, which possess a similar siloxane backbone, to react with various chlorodimethylsilanes. This reaction leads to the formation of telechelic oligo(dimethylsiloxane)s with specific end groups like chloro-, cyano-, or aminopropyl, highlighting the versatility of siloxane chemistry for targeted polymer synthesis.
Q3: What are the analytical techniques commonly employed to characterize this compound and its derivatives?
A3: Characterization of this compound and the resulting polymers commonly involves spectroscopic methods. These include Infrared (IR) spectroscopy, proton (1H) NMR, silicon-29 (29Si) NMR, and carbon-13 (13C) NMR spectroscopy [, ]. These techniques provide valuable information regarding the compound's structure, confirming the presence of specific functional groups and their arrangement within the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
![6H-Imidazo[4',5':3,4]benzo[1,2-c][1,2,5]thiadiazole](/img/structure/B94952.png)
